![molecular formula C25H35N3O3 B247549 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, also known as Compound 1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
作用机制
The exact mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to exhibit potent agonist activity towards serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to exhibit potent antioxidant activity, which may protect against oxidative stress-induced damage.
实验室实验的优点和局限性
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has several advantages as a research tool, including its potent binding affinity towards various serotonin and dopamine receptors, its ability to modulate neurotransmitter systems in the brain, and its potential therapeutic applications. However, there are also several limitations to its use in lab experiments, including its high cost, limited availability, and potential toxicity at high doses.
未来方向
There are several future directions for the scientific research on 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders. Another direction is to explore its potential as a research tool for studying the mechanisms underlying various neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
合成方法
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 involves the reaction of 1-(2,4-dimethoxybenzyl)piperidin-4-amine with 2-methoxyphenylpiperazine in the presence of a suitable catalyst and solvent. This reaction results in the formation of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1, which can be further purified and characterized using various analytical techniques.
科学研究应用
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent binding affinity towards various serotonin and dopamine receptors, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
属性
产品名称 |
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
|---|---|
分子式 |
C25H35N3O3 |
分子量 |
425.6 g/mol |
IUPAC 名称 |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O3/c1-29-22-9-8-20(25(18-22)31-3)19-26-12-10-21(11-13-26)27-14-16-28(17-15-27)23-6-4-5-7-24(23)30-2/h4-9,18,21H,10-17,19H2,1-3H3 |
InChI 键 |
YAWSUZPCGZHCER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
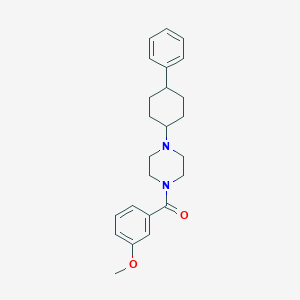
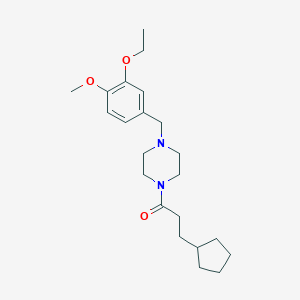

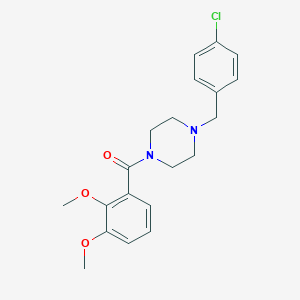
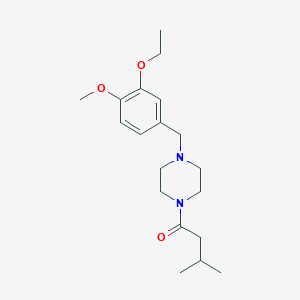
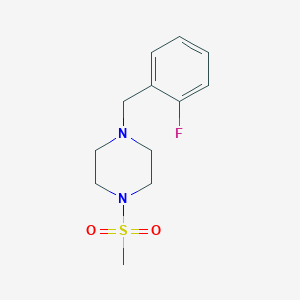

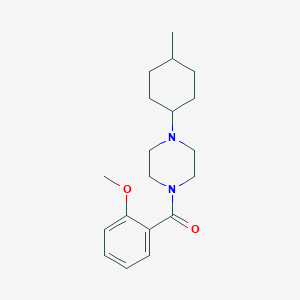
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)
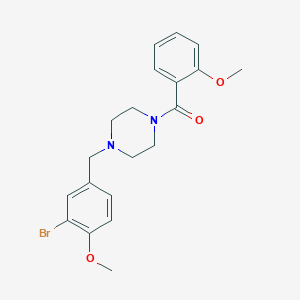
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)
